4-(2-Chloro-1-hydroxyethyl)benzonitrile
Description
4-(2-Chloro-1-hydroxyethyl)benzonitrile is a substituted benzonitrile derivative characterized by a chloro-hydroxyethyl moiety at the para position of the benzene ring. The compound combines a nitrile group with a polar 2-chloro-1-hydroxyethyl substituent, which likely influences its solubility, reactivity, and biological interactions.
Properties
CAS No. |
16508-11-5 |
|---|---|
Molecular Formula |
C9H8ClNO |
Molecular Weight |
181.62 g/mol |
IUPAC Name |
4-(2-chloro-1-hydroxyethyl)benzonitrile |
InChI |
InChI=1S/C9H8ClNO/c10-5-9(12)8-3-1-7(6-11)2-4-8/h1-4,9,12H,5H2 |
InChI Key |
UPWAICDFHVIIRY-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C#N)C(CCl)O |
Canonical SMILES |
C1=CC(=CC=C1C#N)C(CCl)O |
Synonyms |
Benzonitrile, 4-(2-chloro-1-hydroxyethyl)- (9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Predicted Properties for this compound :
- Higher solubility in polar solvents than chloro- or trifluoroethoxy analogs due to the hydroxyl group.
- Potential thermal instability compared to fully halogenated derivatives.
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